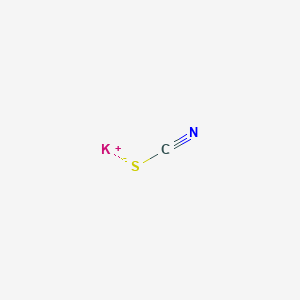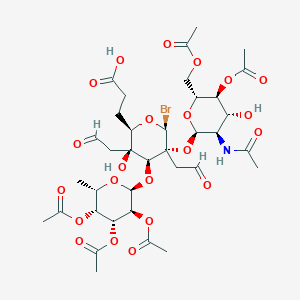
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid involves multiple steps, including condensation reactions and the introduction of fluorinated groups. For instance, the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid results in compounds serving as O,N,O-tridentate ligands capable of forming metal complexes (Kudyakova et al., 2009). Another approach involves the synthesis of non-proteinogenic amino acids and their derivatives from precursors such as (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid (Adamczyk & Reddy, 2001).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid often involves intricate arrangements of atoms and functional groups, influencing their chemical behavior and interactions. For instance, the molecular and crystal structure of substituted 2-aminochromenes, which share some structural similarities, was established through X-ray diffraction analysis, highlighting the importance of structural determination in understanding the properties of such compounds (Shestopalov et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid derivatives can be complex, involving various reaction pathways and mechanisms. For example, the synthesis of fluoro-containing amino acids demonstrates the incorporation of fluorinated groups into amino acid structures, providing insights into potential chemical reactions and modifications that such compounds can undergo (Hu & Han, 2008).
Aplicaciones Científicas De Investigación
- Synthesis of Novel Cytotoxic Cyclodepsipeptide Onchidin
- Field : Organic Chemistry
- Application Summary : This compound has been used in the synthesis of a fragment of a novel cytotoxic cyclodepsipeptide onchidin . Onchidin is a type of peptide that shows moderate cytotoxic activity .
- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The synthesis was successful, but the source did not provide any quantitative data or statistical analyses .
-
Synthesis of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid
- Field : Organic Chemistry
- Application Summary : This compound can be used to synthesize (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid .
- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The synthesis was successful, but the source did not provide any quantitative data or statistical analyses .
-
Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid
- Field : Organic Chemistry
- Application Summary : This compound can be used to synthesize (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid .
- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The synthesis was successful, but the source did not provide any quantitative data or statistical analyses .
-
Protection of Hydroxyl or Amino Functional Groups
- Field : Organic Chemistry
- Application Summary : This compound can be used as a protecting group for hydroxyl or amino functional groups in organic synthesis . This allows for selective chemical modifications during reactions .
- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The protection was successful, but the source did not provide any quantitative data or statistical analyses .
-
Synthesis of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid
- Field : Organic Chemistry
- Application Summary : This compound can be used to synthesize (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid .
- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The synthesis was successful, but the source did not provide any quantitative data or statistical analyses .
-
Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid
- Field : Organic Chemistry
- Application Summary : This compound can be used to synthesize (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid .
- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The synthesis was successful, but the source did not provide any quantitative data or statistical analyses .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)8(9(16)17)15-10(18)19-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNIYYRTJUAMKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631451 |
Source


|
| Record name | N-[(Benzyloxy)carbonyl]-3,3,3-trifluoroalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid | |
CAS RN |
10068-52-7 |
Source


|
| Record name | N-[(Benzyloxy)carbonyl]-3,3,3-trifluoroalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)




![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)